Acetic acid;1-phenylpent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-phenylpent-1-en-4-yn-3-ol is an organic compound with the molecular formula C11H12O It is a derivative of acetic acid and features a phenyl group attached to a penten-yn-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylpent-1-en-4-yn-3-ol typically involves the reaction of phenylacetylene with acetic acid under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenylacetylene to the acetic acid, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylpent-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylpent-1-en-4-yn-3-one or phenylpent-1-en-4-yn-3-oic acid.
Reduction: Formation of phenylpent-1-en-4-yn-3-ol or phenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Acetic acid;1-phenylpent-1-en-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic addition and substitution reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-pentyn-3-ol: Shares a similar structure but lacks the acetic acid moiety.
1-Phenyl-4-penten-1-yne: Similar structure with a different position of the double bond.
1-Phenylpent-4-en-1-yne: Another structural isomer with different reactivity.
Uniqueness
Acetic acid;1-phenylpent-1-en-4-yn-3-ol is unique due to its combination of acetic acid and phenylpent-1-en-4-yn-3-ol moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63399-81-5 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
acetic acid;1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C11H10O.C2H4O2/c1-2-11(12)9-8-10-6-4-3-5-7-10;1-2(3)4/h1,3-9,11-12H;1H3,(H,3,4) |
InChI Key |
AAPPUIKZPCXHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C#CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.